![molecular formula C17H11BrClN5O B2885945 3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893923-71-2](/img/structure/B2885945.png)
3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
Scientific Research Applications
Energetic Materials
Compounds with a similar structure, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and used in the field of energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
Anti-Breast Cancer Agents
Some compounds with similar structures have been synthesized and evaluated as anti-breast cancer agents . These compounds have shown promising results in inhibiting PARP-1 and EGFR, two molecular targets associated with breast cancer .
HIV-1 Inhibitors
A novel series of compounds, derived from [1, 2, 3]triazolo[4, 5-d]pyrimidines with a guanidyl group or amino group-terminated side chain, have been designed and synthesized as HIV-1 trans-activator of transcription-trans- activation responsive region (Tat-TAR) interaction inhibitors .
Mechanism of Action
The compound acts as an inhibitor of USP28, a protein associated with the development of various malignancies . It binds to USP28 in gastric cancer cells, affecting its protein levels and thus inhibiting the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
properties
IUPAC Name |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRCICOUVOGSFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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